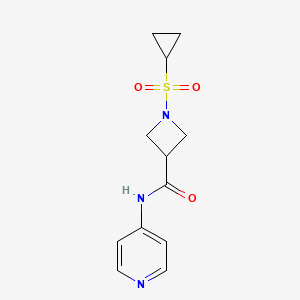
1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C12H15N3O3S and its molecular weight is 281.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a cyclopropylsulfonyl group, a pyridin-4-yl moiety, and an azetidine ring with a carboxamide functional group. This compound is primarily investigated for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.
- Molecular Formula : C14H19N3O3S
- Molecular Weight : 309.38 g/mol
- CAS Number : 1428375-00-1
The compound falls under the category of heterocyclic compounds, specifically azetidine derivatives, and is noted for its sulfonamide classification, which is significant in pharmacological research.
The biological activity of this compound primarily involves its role as an inhibitor in various biological pathways. It is believed to interact with enzymes sensitive to sulfonamide structures, potentially affecting protein functions or enzyme activities through competitive inhibition. The specific mechanisms are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| K562 (Human leukemia) | <10 | Significant reduction in proliferation |
| HeLa (Cervical cancer) | <10 | Induced apoptosis |
| MCF-7 (Breast cancer) | <10 | Inhibited cell cycle progression |
These results indicate that the compound may have potential applications in cancer therapy, warranting further exploration into its efficacy and safety profiles.
Case Studies
- Antitumor Activity : A study evaluating various azetidine derivatives, including this compound, reported promising results in reducing tumor cell viability across multiple cancer types. The mechanism was linked to alterations in cell cycle dynamics and induction of apoptotic pathways.
- Neuroprotective Effects : Although primarily studied for its anticancer properties, there are indications that this compound may also exhibit neuroprotective effects. In experiments involving neuronal cultures, it was observed to reduce hyperexcitability, suggesting potential applications in treating neurological disorders.
Synthesis and Analytical Techniques
The synthesis of this compound involves several key steps:
- Formation of the Azetidine Ring : This typically involves cyclization reactions using appropriate precursors.
- Introduction of Cyclopropylsulfonyl Group : Achieved through sulfonylation using cyclopropylsulfonyl chloride.
- Attachment of Pyridinyl Group : Conducted via nucleophilic substitution reactions.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity and purity of synthesized compounds.
Conclusion and Future Directions
The biological activity of this compound presents significant promise for further research in pharmacology and medicinal chemistry. Its potential as an inhibitor in various biochemical pathways suggests applications not only in oncology but also in neurology. Future studies should focus on elucidating the detailed mechanisms of action, optimizing synthesis methods for better yields, and conducting comprehensive toxicity assessments to evaluate its therapeutic viability.
Propiedades
IUPAC Name |
1-cyclopropylsulfonyl-N-pyridin-4-ylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c16-12(14-10-3-5-13-6-4-10)9-7-15(8-9)19(17,18)11-1-2-11/h3-6,9,11H,1-2,7-8H2,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDWRXVFGCTCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














